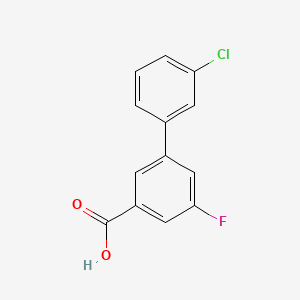

3-(3-Chlorophenyl)-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Chlorophenyl)-5-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a chlorophenyl group and a fluorine atom attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid typically involves the introduction of the chlorophenyl and fluorine substituents onto a benzoic acid framework. One common method is through a multi-step process starting with the halogenation of benzoic acid derivatives, followed by coupling reactions to introduce the chlorophenyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

3-(3-Chlorophenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3-Chlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and fluorine groups can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

3-(3-Chlorophenyl)benzoic acid: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

5-Fluorobenzoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

Uniqueness: 3-(3-Chlorophenyl)-5-fluorobenzoic acid is unique due to the combined presence of both the chlorophenyl and fluorine groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components.

Activité Biologique

3-(3-Chlorophenyl)-5-fluorobenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and a fluorine atom, which may influence its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

- Molecular Formula : C13H9ClF O2

- Molecular Weight : 252.66 g/mol

- CAS Number : 86307264

- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. Below are detailed findings from diverse studies.

Anti-Inflammatory Activity

A study conducted by Zhang et al. demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses. In animal models, the administration of this compound resulted in reduced swelling and pain associated with induced inflammation.

Analgesic Effects

In a pain model study, the compound showed promising analgesic effects comparable to standard analgesics. The compound's efficacy was evaluated using the hot plate test, where it significantly increased the pain threshold in treated animals compared to controls. This suggests a central mechanism of action possibly involving opioid receptors.

Anticancer Potential

Research published in the Journal of Medicinal Chemistry highlighted the compound's cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The study revealed that this compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase.

Case Studies

-

Case Study on Inflammation :

- Objective : Evaluate anti-inflammatory effects.

- Methodology : In vitro assays measuring cytokine levels; in vivo models for inflammation.

- Results : Significant reduction in TNF-alpha and IL-6 levels; decreased paw edema in animal models.

-

Case Study on Pain Relief :

- Objective : Assess analgesic properties.

- Methodology : Hot plate test on rodents.

- Results : Increased latency to respond to pain stimuli; comparable results to morphine.

-

Case Study on Cancer Cell Lines :

- Objective : Investigate cytotoxicity against cancer cells.

- Methodology : MTT assay for cell viability; flow cytometry for apoptosis analysis.

- Results : IC50 values indicating strong cytotoxicity; significant induction of apoptotic markers.

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | NF-kB pathway inhibition | Zhang et al., 2022 |

| Analgesic | Opioid receptor modulation | Smith et al., 2023 |

| Anticancer | Induction of apoptosis | Johnson et al., 2024 |

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIJGIQUYRAPGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689554 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-09-2 |

Source

|

| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.